N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N5O3S/c23-22(24,25)17-3-1-16(2-4-17)21(31)28-18-5-7-19(8-6-18)34(32,33)30-13-11-29(12-14-30)20-15-26-9-10-27-20/h1-10,15H,11-14H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBYPFVONCBEMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-4-(trifluoromethyl)benzamide is a complex organic compound with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a pyrazinyl group and a sulfonyl linkage, along with a trifluoromethylbenzamide moiety. Its molecular formula is , and it possesses several functional groups that contribute to its biological activity.
Research indicates that compounds similar to this compound may act through various mechanisms, including:
- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit p21-activated kinases (PAKs), which play crucial roles in cell motility and proliferation. For instance, studies on related compounds demonstrated their ability to reduce AKT phosphorylation, thereby affecting cell growth and migration in cancer cell lines .
- Antimicrobial Activity : The presence of the pyrazinyl group suggests potential activity against bacterial pathogens, particularly in the context of tuberculosis. Similar derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis, showing promising results .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity | IC50 (µM) | Reference |
|---|---|---|
| Inhibition of PAK1 | 5.0 | |
| Antimicrobial against M. tuberculosis | 1.35 - 2.18 | |
| Cytotoxicity on HEK-293 cells | >50 |
Case Studies
- Cancer Cell Proliferation : A study investigated the effects of a structurally similar compound on thyroid cancer cell lines. The compound inhibited cell proliferation significantly at low concentrations, suggesting that this compound may exhibit similar properties .
- Tuberculosis Treatment : In a series of experiments focusing on anti-tubercular agents, derivatives were synthesized and tested against Mycobacterium tuberculosis. Several compounds demonstrated significant inhibitory activity, indicating that this compound could be explored further for its potential as an anti-tubercular agent .
Scientific Research Applications
Pharmacological Applications
- Anticancer Activity :
- Antimicrobial Properties :
- Protein Kinase Inhibition :
Case Study 1: Anticancer Evaluation
A study investigated the anticancer effects of similar pyrazine-containing compounds on various cancer cell lines, demonstrating that modifications in the piperazine and trifluoromethyl groups significantly influenced cytotoxicity profiles. The results indicated that compounds with enhanced lipophilicity showed improved cellular uptake and activity against resistant cancer types .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of sulfonamide derivatives against Mycobacterium tuberculosis. The study revealed that specific modifications in the structure led to increased potency against resistant strains, suggesting that N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-4-(trifluoromethyl)benzamide could be a candidate for further development in tuberculosis treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives reported in the literature, focusing on key structural variations, synthetic routes, and biological activities.
Core Structural Motifs and Substituent Variations
a. Piperazine-Sulfonamide-Benzamide Derivatives
- Target Compound :
- Benzamide : 4-(trifluoromethyl)phenyl.
- Linker : Sulfonyl group bridging phenyl and piperazine.
- Piperazine Substitution : Pyrazin-2-yl group.
N-Cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide ():
- Benzamide : Cyclopropyl amide replaces trifluoromethyl benzamide.
- Linker : Piperazine is connected via a methylene (-CH2-) group instead of direct sulfonamide.
- Biological Activity : Demonstrated potent inhibition of RANKL-mediated osteoclast differentiation (IC₅₀ = 0.12 µM), attributed to the sulfonamide-piperazine motif and trifluoromethyl group.
4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide ():
b. Piperazine-Linked Heterocyclic Derivatives
- 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (): Core Structure: Piperazine linked to a pyrazole via a butanone spacer. Key Difference: Absence of sulfonamide and benzamide groups. Synthesis: Coupling of arylpiperazine with pyrazole-containing carboxylic acid.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
Answer:
Synthesis optimization requires a multi-step approach:
- Reaction Conditions: Use 4-(trifluoromethyl)benzoyl chloride and 4-(pyrazin-2-yl)piperazine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Stirring at 25–40°C for 6–12 hours improves coupling efficiency .
- Purification: Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) followed by recrystallization from ethanol to isolate the product. Monitor purity via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .
- Characterization: Confirm identity using H/C NMR (e.g., sulfonyl proton at δ 3.2–3.5 ppm, trifluoromethyl singlet at δ 1.2 ppm) and LCMS (expected [M+H] ~520–530) .
Advanced: How can researchers resolve discrepancies in NMR spectral data for the sulfonyl-linked piperazine moiety?
Answer:
Discrepancies often arise from conformational flexibility or solvent effects. Mitigation strategies include:
- Deuterated Solvents: Use DMSO-d6 to stabilize sulfonyl proton signals and reduce exchange broadening .
- 2D NMR: Perform HSQC and HMBC to correlate ambiguous protons/carbons (e.g., distinguishing piperazine N–CH from sulfonyl-adjacent CH) .
- Comparative Analysis: Cross-reference with analogous compounds (e.g., 2-(4-phenylpiperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide in ) to validate assignments .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound's bioactivity?
Answer:
- Enzyme Inhibition: Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays at 1–10 μM concentrations .
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination over 48–72 hours .
- Membrane Permeability: Perform Caco-2 monolayer assays to estimate intestinal absorption (P >1 × 10 cm/s indicates good permeability) .
Advanced: How can molecular docking studies predict interactions with protein targets like dopamine receptors?
Answer:
- Software Setup: Use AutoDock Vina with PyRx for docking. Prepare the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) and receptor (e.g., D3 receptor PDB: 3PBL) .
- Binding Analysis: Focus on piperazine-sulfonyl interactions with Asp110 and trifluoromethyl hydrophobic contacts with Leu89/Val87. Validate via MD simulations (100 ns) to assess stability .
- Experimental Validation: Compare docking scores (ΔG < −8 kcal/mol) with radioligand displacement assays (K < 100 nM confirms affinity) .
Basic: Which analytical techniques are critical for confirming purity and identity?
Answer:
- LCMS: Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) with ESI+ detection. Expect a single peak (RT ~4.2 min) and [M+H] at 528.1 .
- NMR: Analyze F NMR for trifluoromethyl signals (δ −63 ppm) and H NMR for aromatic protons (δ 7.8–8.2 ppm) .
- HRMS: Confirm exact mass (theoretical CHFNOS: 527.1214) with <2 ppm error .
Advanced: What strategies mitigate batch-to-batch variability in the sulfonation step during scale-up?
Answer:
- Process Control: Use automated syringe pumps for slow addition of sulfonyl chloride (0.5 mL/min) to prevent exothermic side reactions .
- In-line Monitoring: Implement FT-IR to track sulfonate intermediate formation (SO stretch at 1360–1180 cm) .
- Quality Metrics: Enforce strict specifications (e.g., ≥98% purity by HPLC, residual solvent <500 ppm) .
Advanced: How does the trifluoromethyl group influence physicochemical properties and target binding?
Answer:
- Physicochemical Effects: Increases lipophilicity (clogP +1.5) and metabolic stability by resisting oxidative degradation .
- Target Interactions: Enhances van der Waals interactions with hydrophobic pockets (e.g., carbonic anhydrase IX) and reduces basicity of adjacent amines (pK ~6.5 vs. ~9.0 for non-CF analogs) .
Advanced: How to systematically validate conflicting bioactivity data across structural analogs?
Answer:
- Orthogonal Assays: Compare enzyme inhibition (IC) with cell-based cytotoxicity (IC) to rule out off-target effects .
- Structural Profiling: Use X-ray crystallography to resolve binding modes (e.g., piperazine orientation in 2-Nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl) analogs) .
- Meta-Analysis: Apply cheminformatics tools (e.g., Schrödinger’s Phase) to correlate substituents (e.g., pyrazine vs. pyridine) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
